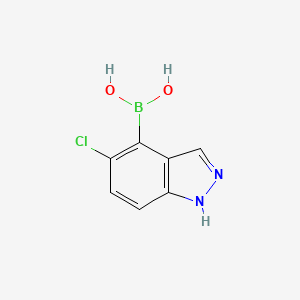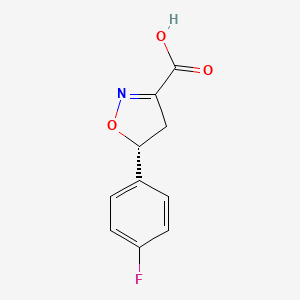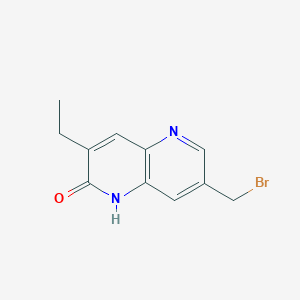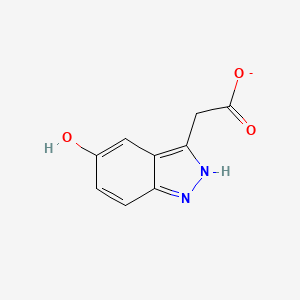
6-Fluoro-2,3-bis-trifluoromethyl-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2,3-bis-trifluoromethyl-pyridine is a fluorinated pyridine derivative known for its unique chemical properties. The presence of fluorine atoms in its structure imparts distinctive physical and chemical characteristics, making it valuable in various scientific and industrial applications. This compound is part of a broader class of trifluoromethylpyridines, which are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of pyridine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . Another approach involves the use of trichloromethyl-pyridine as a starting material, followed by a halogen exchange reaction to introduce fluorine atoms .
Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced fluorination techniques has been explored to optimize the production process . These methods not only enhance efficiency but also reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2,3-bis-trifluoromethyl-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound is also involved in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for coupling reactions.
Major Products: The major products formed from these reactions include various fluorinated pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
6-Fluoro-2,3-bis-trifluoromethyl-pyridine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-2,3-bis-trifluoromethyl-pyridine is primarily attributed to its ability to interact with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, modulating their activity . This interaction often involves the formation of hydrogen bonds and van der Waals forces, leading to changes in the conformation and function of the target molecules .
Comparison with Similar Compounds
- 2,6-Bis(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 3,5-Bis(trifluoromethyl)pyridine
Comparison: 6-Fluoro-2,3-bis-trifluoromethyl-pyridine is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical reactivity and biological activity . Compared to other trifluoromethylpyridines, it exhibits higher stability and selectivity in its interactions with molecular targets . This makes it a valuable compound in the development of new drugs and agrochemicals.
Properties
Molecular Formula |
C7H2F7N |
|---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
6-fluoro-2,3-bis(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H2F7N/c8-4-2-1-3(6(9,10)11)5(15-4)7(12,13)14/h1-2H |
InChI Key |
SVXYFKBVWUDOGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11757841.png)
![(7S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine hydrochloride](/img/structure/B11757852.png)
![methyl 3-methyl-3-nitro-2-{[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B11757855.png)


![(E)-propoxy[(pyridin-3-yl)methylidene]amine](/img/structure/B11757873.png)
![(S)-3-Amino-1-methyl-5-methylene-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride](/img/structure/B11757877.png)
![tert-Butyl (octahydro-1H-cyclopenta[b]pyridin-6-yl)carbamate](/img/structure/B11757881.png)

![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11757895.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11757908.png)

